(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine
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Overview
Description
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The piperidine ring and benzyl group are known to interact with neurotransmitter receptors, potentially modulating their activity . The cyclopropylamine moiety may also play a role in inhibiting certain enzymes or signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine, piperidinone, and spiropiperidines share structural similarities with (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine.
Cyclopropylamine derivatives: Compounds like cyclopropylamine and its substituted derivatives also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring, benzyl group, and cyclopropylamine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Biological Activity
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry, particularly in the fields of cancer therapy, neurodegenerative diseases, and as potential antiviral agents. This article explores the biological activity of this compound through a review of recent studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C_{14}H_{20}N_{2}
- Molecular Weight : 220.33 g/mol
- Structural Features : The presence of a piperidine ring and a benzyl group contributes to its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance:
- Mechanism : The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study involving a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Neuroprotective Effects
Piperidine derivatives are also being explored for their neuroprotective effects, particularly in Alzheimer's disease:
- Cholinesterase Inhibition : Compounds with similar structures have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the management of Alzheimer's disease .
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that may contribute to neuroprotection by reducing oxidative stress in neuronal cells .
3. Antiviral Activity
The antiviral potential of piperidine derivatives has been investigated, particularly against influenza viruses:
- Mechanism : Compounds similar to this compound have been shown to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells .
- Efficacy : A study reported that N-benzyl piperidine derivatives displayed significant antiviral activity against H1N1 strains, indicating their potential as antiviral agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key findings include:
Case Studies
Several case studies have been published that illustrate the biological activity of compounds related to this compound:
- Anticancer Study : A derivative showed significant apoptosis induction in cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Study : An analogue demonstrated improved cognitive function in animal models by inhibiting cholinesterase enzymes.
- Antiviral Study : A related compound was effective against multiple strains of influenza, warranting further investigation into its mechanism of action.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGATQHUHNXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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